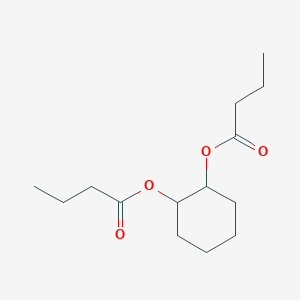
(2-Butanoyloxycyclohexyl) butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butanoyloxycyclohexyl) butanoate is an ester compound characterized by its unique structure, which includes a cyclohexyl ring bonded to butanoate groups. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, like other esters, is formed through the reaction of an acid with an alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing esters, including (2-Butanoyloxycyclohexyl) butanoate, is the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . Another method involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, esters are often produced by heating carboxylic acids with alcohols in the presence of an acid catalyst. This method is scalable and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (2-Butanoyloxycyclohexyl) butanoate undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the reaction.
Major Products:
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces primary alcohols.
Transesterification: Produces a new ester and an alcohol.
Aplicaciones Científicas De Investigación
(2-Butanoyloxycyclohexyl) butanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Butanoyloxycyclohexyl) butanoate involves its hydrolysis to release the active components, which can then interact with specific molecular targets. For example, in biological systems, the compound may be hydrolyzed by esterases to release butanoic acid and cyclohexanol, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Methyl butanoate: An ester with a similar structure but with a methyl group instead of a cyclohexyl group.
Ethyl butanoate: Another ester with an ethyl group, known for its fruity odor and use in flavorings.
Isopropyl butanoate: An ester with an isopropyl group, used in fragrances and as a solvent.
Uniqueness: (2-Butanoyloxycyclohexyl) butanoate is unique due to its cyclohexyl ring, which imparts different physical and chemical properties compared to linear or branched esters. This structural feature can influence its reactivity, solubility, and interaction with biological molecules .
Propiedades
Número CAS |
6624-92-6 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(2-butanoyloxycyclohexyl) butanoate |
InChI |
InChI=1S/C14H24O4/c1-3-7-13(15)17-11-9-5-6-10-12(11)18-14(16)8-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
IHACZNMQQSFLPK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1CCCCC1OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
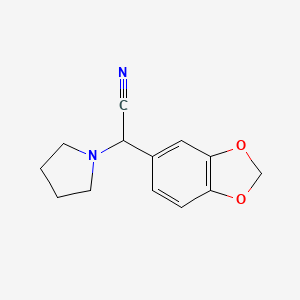
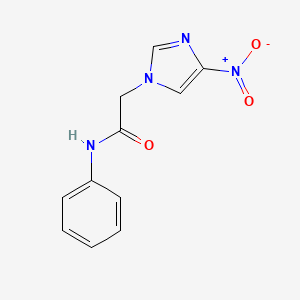

![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
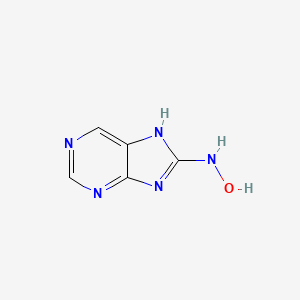
![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)

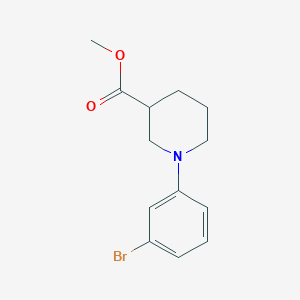
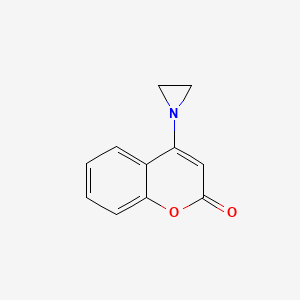
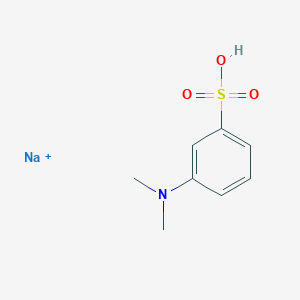
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
